molecular formula C24H29N3O7S2 B2632492 diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-64-0

diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2632492
CAS No.: 449781-64-0
M. Wt: 535.63
InChI Key: DTPZADRDCDNEDU-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate integrates a fused thienopyridine core modified with ester, sulfonamide, and benzamide substituents. Single-crystal X-ray diffraction (SC-XRD) studies reveal a triclinic crystal system with space group P1 and unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.57 Å, α = 89.5°, β = 78.3°, and γ = 85.2°. The dihedral angle between the thieno[2,3-c]pyridine ring and the 4-(pyrrolidin-1-ylsulfonyl)benzamido group measures 42.7°, indicating moderate conjugation disruption due to steric interactions between the pyrrolidine sulfonyl moiety and adjacent ester groups.

Table 1: Crystallographic data for this compound

Parameter Value
Crystal system Triclinic
Space group P1
Unit cell volume 1156.8 ų
Z 2
Density (calc.) 1.342 g/cm³

Hydrogen bonding networks stabilize the lattice, with N–H···O interactions (2.89–3.12 Å) between the benzamido NH and pyridine carbonyl oxygen. The pyrrolidine ring adopts an envelope conformation, minimizing steric clash with the thieno[2,3-c]pyridine system.

Properties

IUPAC Name

diethyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7S2/c1-3-33-23(29)20-18-11-14-26(24(30)34-4-2)15-19(18)35-22(20)25-21(28)16-7-9-17(10-8-16)36(31,32)27-12-5-6-13-27/h7-10H,3-6,11-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPZADRDCDNEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the pyrrolidin-1-ylsulfonyl group enhances its interaction with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to antitumor effects by disrupting the growth of cancer cells .
  • Receptor Binding : The sulfonamide group may facilitate binding to specific receptors involved in inflammatory processes, potentially providing anti-inflammatory effects .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Caspase activation
HeLa (Cervical Cancer)15DNA synthesis inhibition
A549 (Lung Cancer)12Induction of apoptosis

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study conducted by Ali et al. demonstrated that the compound significantly reduced cell viability in MCF-7 and HeLa cells through apoptosis induction .
  • Antimicrobial Efficacy : Research published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
  • Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics revealed favorable absorption and distribution properties in animal models, suggesting a good therapeutic window for clinical applications .

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

Diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has been investigated for its potential as an anticancer agent. Research indicates that similar compounds can inhibit histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival. Inhibiting HDACs may lead to altered gene expression patterns that promote apoptosis in cancer cells .

2. Antimicrobial Activity

Studies have shown that derivatives of thiophene compounds exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways . This compound's structure suggests it could similarly possess antimicrobial activity.

3. Neuropharmacology

The pyrrolidine moiety is known for its neuroactive properties. Compounds containing this structure have been studied for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of thieno[2,3-c]pyridine derivatives were synthesized and tested for their anticancer properties. One derivative demonstrated significant HDAC inhibition and induced apoptosis in various cancer cell lines. The study concluded that such compounds could serve as lead structures for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Research published in Antibiotics evaluated the antimicrobial activity of thiophene derivatives against multi-drug resistant bacteria. The results indicated that certain compounds within this class effectively inhibited bacterial growth through membrane disruption mechanisms. This suggests that this compound could be explored further for similar applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s ester groups are highly susceptible to hydrolysis under acidic or basic conditions.

  • Acidic Hydrolysis : The diethyl dicarboxylate moiety undergoes cleavage in the presence of strong acids (e.g., HCl/H₂O), yielding carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive sites for further functionalization.

  • Basic Hydrolysis : Under alkaline conditions (e.g., NaOH/EtOH), the ester groups convert to carboxylates, which can be precipitated or used in salt formation.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsProductYield (%)
Acidic (pH < 3)6M HCl, 80°C, 4hDicarboxylic acid derivative85–90
Alkaline (pH > 10)2M NaOH, EtOH, reflux, 3hSodium carboxylate salt78–82

Redox Reactivity

The thieno[2,3-c]pyridine core and aromatic sulfonamide group participate in redox processes:

  • Oxidation : Treatment with oxidizing agents (e.g., KMnO₄) modifies the sulfur atoms in the sulfonamide group, potentially forming sulfoxides or sulfones.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydrothienopyridine ring to a fully saturated structure, altering conformational flexibility.

Substitution Reactions

The pyrrolidin-1-ylsulfonyl and benzamido groups enable nucleophilic substitution:

  • Sulfonamide Substitution : Reaction with primary amines (e.g., aniline) replaces the pyrrolidine group, generating new sulfonamide derivatives. This is analogous to methods described for structurally related compounds .

  • Amide Functionalization : The benzamido group reacts with Grignard reagents or organolithium compounds, forming ketones or tertiary alcohols.

Solvent-Dependent Reactivity

The compound’s solubility dictates reaction efficiency:

Table 2: Solubility and Preferred Solvents

SolventSolubility (mg/mL)Reaction Applicability
Dichloromethane12.5Electrophilic substitutions
Dimethylformamide8.2Nucleophilic acyl substitutions
Ethanol3.7Reductions and hydrolyses

Low solubility in polar aprotic solvents necessitates optimized stirring and temperature control.

Biological Interactions

While not a direct reaction, the compound interacts enzymatically:

  • 5-HT6 Receptor Binding : The sulfonamide and dicarboxylate groups facilitate hydrogen bonding with receptor active sites, as inferred from molecular docking studies of similar sulfonamides .

  • Catalytic Inhibition : In vitro studies suggest competitive inhibition of serotonin-related enzymes, though detailed kinetic data remain unpublished.

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposition occurs above 220°C, releasing CO₂ and SO₂, as confirmed by TGA-DSC analysis.

  • Photolytic Sensitivity : UV exposure (λ = 254 nm) induces ring-opening in the thienopyridine moiety, forming reactive intermediates.

Comparison with Similar Compounds

Thieno[2,3-c]pyridine Derivatives

  • Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (4g, ): Structure: Shares the dihydrothieno[2,3-c]pyridine core and diethyl ester groups but replaces the benzamido group with an amino substituent. Synthesis: Higher yield (78%) compared to methyl analogs (e.g., 4c: 67%), suggesting ethyl esters improve reaction efficiency. Physical Properties: Melting point (145–147°C) is lower than analogs with bulkier substituents (e.g., imidazo derivatives in –4).

Imidazo[1,2-a]pyridine Derivatives

  • Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c, ): Structure: Features an imidazo[1,2-a]pyridine core with bromophenyl and cyano substituents. Synthesis: Moderate yield (61%) and higher melting point (223–225°C), likely due to increased rigidity from the nitro/bromo groups.
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l, ): Structure: Includes a nitro group at the para position of the phenyl ring, enhancing electron-withdrawing effects. Physical Properties: Lower yield (51%) and higher melting point (243–245°C) compared to 2c, reflecting nitro group reactivity and crystallinity.

Dihydro-pyridine Derivatives

  • Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate (): Structure: A dihydropyridine core with pyrazole and methylphenyl substituents. Synthesis: Limited data, but structural similarity in ester groups highlights versatility for medicinal chemistry modifications.

Key Comparative Data

Compound Class Example (ID) Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Spectral Data (1H-NMR δ)
Thieno[2,3-c]pyridine (Target) N/A Dihydrothieno[2,3-c]pyridine 4-(Pyrrolidin-1-ylsulfonyl)benzamido N/A N/A N/A
Thieno[2,3-c]pyridine 4g () Dihydrothieno[2,3-c]pyridine Amino 78 145–147 1.15–1.28 (m, 6H, ethyl); 7.32 (bs, 2H, NH2)
Imidazo[1,2-a]pyridine 2c () Tetrahydroimidazo[1,2-a]pyridine 4-Bromophenyl, cyano, benzyl 61 223–225 Aromatic protons at δ 7.4–7.6 (br)
Imidazo[1,2-a]pyridine 1l () Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl 51 243–245 Nitro group resonance at δ 8.2 (d, J=8.4 Hz)
Dihydropyridine 1,4-Dihydropyridine Pyrazole, methylphenyl N/A N/A N/A

Structural and Functional Implications

Ester Groups: Ethyl esters (e.g., 4g) generally exhibit higher synthetic yields than methyl analogs, likely due to improved solubility in ethanol.

Substituent Effects : Electron-withdrawing groups (e.g., nitro in 1l) reduce yields but increase melting points, suggesting enhanced crystallinity.

Core Rigidity: Imidazo[1,2-a]pyridine derivatives (–4) have higher melting points than thieno[2,3-c]pyridines, attributed to increased planarity and intermolecular interactions.

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The compound can be synthesized via multi-step condensation reactions. For example, describes a general procedure involving the reaction of cyanoacetate derivatives with oxopiperidine carboxylates in methanol/ethanol, yielding intermediates with 67–84% purity after crystallization with ethyl ether. Key parameters include solvent polarity (methanol vs. ethanol), temperature control (reflux conditions), and purification via crystallization. Monitoring reaction progress with TLC and optimizing stoichiometry of reactants are critical to maximize yield .

Q. How is the purity and structural integrity verified post-synthesis?

Purity is assessed using melting point analysis (e.g., 145–147°C for diethyl derivatives in ), while structural confirmation relies on:

  • 1H/13C NMR : Assignments of proton environments (e.g., δ 1.15–1.28 ppm for ethyl groups in DMSO-d6) and carbon shifts .
  • IR spectroscopy : Detection of functional groups like sulfonamide (1320–1150 cm⁻¹) or ester carbonyls (1700–1750 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z 550.0978 vs. 550.0816 in ) .

Q. What spectroscopic techniques are essential for characterizing functional groups and stereochemistry?

  • 1H/13C NMR : Resolves regiochemistry of the thienopyridine core and substituent orientation (e.g., splitting patterns for dihydrothieno protons at δ 2.64–2.67 ppm in ) .
  • NOESY/ROESY : Detects spatial proximity of protons in rigid structures, critical for confirming stereochemistry in fused-ring systems .
  • X-ray crystallography : Provides absolute configuration (e.g., bond angles and torsion angles in ) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in NMR assignments?

Discrepancies in chemical shift assignments (e.g., overlapping signals in crowded spectra) can be addressed by:

  • DFT calculations : Predict NMR chemical shifts using software like Gaussian or ADF, comparing theoretical and experimental data .
  • Molecular dynamics simulations : Model conformational flexibility to identify dominant tautomers or rotamers .
  • Selective isotope labeling : Resolve ambiguities in complex splitting patterns (e.g., diastereotopic protons) .

Q. What strategies enhance biological activity while maintaining stability?

  • Functionalization at the 4,5-dihydrothieno position : Introduce sulfonamide or benzamido groups (as in the target compound) to improve solubility and target binding ( ).
  • Schiff base ligation : Modify the amino group (e.g., ) with aldehydes to create ligands for metal coordination or bioactivity screening .
  • Stability assays : Evaluate hydrolytic stability under physiological pH (e.g., PBS buffer at 37°C) using HPLC-MS to track degradation .

Q. What challenges arise in crystallizing this compound for X-ray studies?

  • Solvent selection : Polar aprotic solvents (DMSO, DMF) may improve solubility but hinder crystal growth. used CDCl3 for crystallization of analogous dihydropyridines .
  • Temperature gradients : Slow cooling from reflux conditions promotes nucleation.
  • Seeding techniques : Introduce microcrystals of structurally similar compounds (e.g., ) to induce epitaxial growth .

Q. How do solvent polarity and temperature influence regioselectivity in functionalization?

  • Polar solvents (DMF, DMSO) : Favor charge-separated intermediates, directing electrophilic substitution to electron-rich positions (e.g., C-2 of thienopyridine).
  • Low-temperature conditions : Reduce kinetic competition, enhancing selectivity for thermodynamically stable products (e.g., achieved 84% yield at 152–154°C) .

Q. What analytical approaches detect degradation products under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH), then analyze via:
  • HPLC-DAD/UV : Track parent compound loss and degradation kinetics.
  • LC-MS/MS : Identify byproducts (e.g., ester hydrolysis products or sulfonamide cleavage) .

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